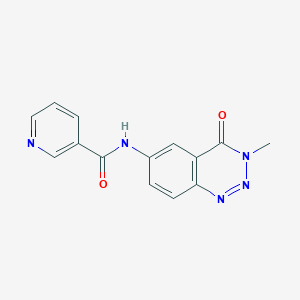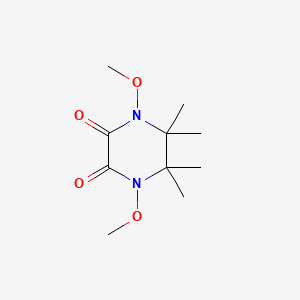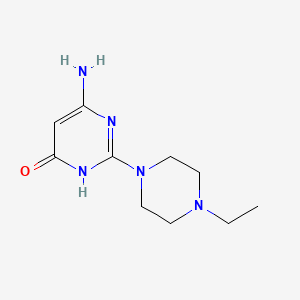![molecular formula C21H21N5O3 B11031668 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031668.png)
4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: is a heterocyclic organic compound with a complex structure. Let’s break down its name:
4-(2-methoxyphenyl): Indicates a phenyl ring substituted at the 4-position with a methoxy group.
2-[(4-methoxyphenyl)amino]: Refers to an amino group attached to the 2-position of another phenyl ring, which itself bears a methoxy group.
8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Describes the fused pyrimido-triazine ring system, where the 8-position carries a methyl group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While research laboratories often synthesize this compound using custom methods, industrial-scale production may involve more efficient processes.
- Continuous flow chemistry or solid-phase synthesis could be employed for large-scale manufacturing.
Chemical Reactions Analysis
Oxidation: MTX-211 can undergo oxidation reactions, leading to various oxidation states of the nitrogen atoms.
Reduction: Reduction of the pyrimido-triazinone ring may yield related derivatives.
Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and Lewis acids are relevant.
Major Products: These reactions yield diverse analogs with altered pharmacological properties.
Scientific Research Applications
Medicine: MTX-211 shows promise as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Chemistry: Researchers explore its reactivity and use it as a scaffold for designing novel compounds.
Biology: Investigations into its effects on cell proliferation, apoptosis, and DNA repair pathways.
Mechanism of Action
Molecular Targets: MTX-211 likely interacts with enzymes, receptors, or DNA.
Pathways: It may modulate cell cycle progression, inhibit specific kinases, or affect gene expression.
Comparison with Similar Compounds
Uniqueness: MTX-211’s fused pyrimido-triazinone core sets it apart.
Similar Compounds: Related structures include MTX-210, MTX-212, and MTX-213.
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O3/c1-13-12-18(27)26-19(16-6-4-5-7-17(16)29-3)24-20(25-21(26)22-13)23-14-8-10-15(28-2)11-9-14/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
HIYGIAZKYLEVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11031591.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11031612.png)

![5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione](/img/structure/B11031622.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,5-dimethoxybenzamide](/img/structure/B11031637.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11031641.png)
![2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one](/img/structure/B11031645.png)
![2-[(4-fluorophenyl)amino]-N-(2-methoxy-5-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11031654.png)
![7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11031656.png)

![8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid](/img/structure/B11031665.png)


